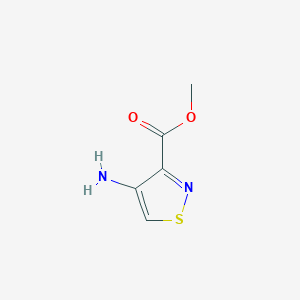

Methyl 4-amino-1,2-thiazole-3-carboxylate

Descripción

Historical Perspectives and Evolution of Thiazole (B1198619) Research

The journey into the world of thiazoles began in the late 19th century, and since then, research into these five-membered heterocyclic compounds containing sulfur and nitrogen atoms has expanded dramatically. Early work by pioneers such as Hantzsch laid the foundation for thiazole synthesis, with the reaction of α-haloketones and thioamides becoming a fundamental method for constructing the thiazole ring. encyclopedia.pubresearchgate.net Over the decades, the significance of the thiazole scaffold has grown, transitioning from a subject of academic curiosity to a central component in numerous commercial applications, including dyes and, most notably, pharmaceuticals. pharmaguideline.com

The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring is widely recognized as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. mdpi.com Thiazole-containing compounds exhibit an extensive range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comproquest.comnih.gov This versatility stems from the unique electronic properties of the thiazole ring and its ability to participate in various biological interactions.

Contextualizing Methyl 4-amino-1,2-thiazole-3-carboxylate within Thiazole Research

This compound represents a specific substitution pattern on the 1,2-thiazole (isothiazole) core. While the 1,3-thiazole isomer is more commonly found in blockbuster drugs, the 1,2-thiazole scaffold and its derivatives are also of significant interest to medicinal chemists for their potential biological activities. researchgate.net The presence of an amino group at the 4-position and a methyl carboxylate group at the 3-position provides reactive handles for further chemical modification, positioning this compound as a potentially valuable building block in the synthesis of more complex molecules. However, it is important to note that 4-aminothiazoles can exhibit instability in aqueous solutions, which can be a consideration in their biological application. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-amino-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZIIMXTDNUMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547754 | |

| Record name | Methyl 4-amino-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734492-43-4 | |

| Record name | Methyl 4-amino-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1,2-thiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of Methyl 4 Amino 1,2 Thiazole 3 Carboxylate

A precise chemical profile is essential for the identification and characterization of any compound. For Methyl 4-amino-1,2-thiazole-3-carboxylate, some key identifiers are listed below. It is crucial to distinguish this specific isomer from others, such as the more commonly cited Methyl 2-amino-1,3-thiazole-4-carboxylate.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 734492-43-4 |

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 158.18 | encyclopedia.pub |

| Molecular Formula | C₅H₆N₂O₂S | encyclopedia.pub |

| Storage | Keep in dark place, sealed in dry, 2-8°C | encyclopedia.pub |

Structure Activity Relationship Sar Studies of Methyl 4 Amino 1,2 Thiazole 3 Carboxylate Analogues

Influence of the Amino Group Position and Substitution on Biological Activity

The position and substitution of the amino group on the thiazole (B1198619) ring are pivotal for the biological activity of these compounds. Research indicates that the presence of a free amino group at specific positions is often essential for activity. For instance, in a series of thiazole derivatives evaluated for carbonic anhydrase-III inhibitory activity, a free amino group at the 2-position of the thiazole scaffold was identified as a crucial requirement for potency. nih.gov

Substitution on the amino group can significantly modulate the biological effects. Studies on 2-aminothiazole (B372263) derivatives have shown that this position is highly flexible and can accommodate a variety of substituents, leading to substantial improvements in activity. For example, in a series of antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position enhanced the activity by more than 128-fold. nih.gov This highlights the N-2 position as a key site for modification to optimize the therapeutic potential of these compounds. nih.gov

Furthermore, the nature of the substituent on the amino group plays a significant role. In the context of anticancer activity, the replacement of an N,N-dimethyl group with a simple methyl group on the thiazole ring, along with specific substitutions on an attached phenyl ring, was found to be essential for cytotoxic activity. nih.gov Vilsmeier–Haack formylation reactions on 4-phenyl-N-2-aminothiazole derivatives have demonstrated that the amino group can be a site of reaction, leading to the formation of N,N-dimethylformimidamide groups, which can alter the compound's biological profile. researchgate.net

The following table summarizes the influence of amino group modifications on the biological activity of thiazole derivatives based on various studies.

| Modification of Amino Group | Observed Biological Effect | Compound Series/Study Context | Reference |

| Free amino group at C2-position | Essential for carbonic anhydrase-III inhibition | Thiazole derivatives | nih.gov |

| N-2 benzoyl substitution | >128-fold increase in antitubercular activity | 2-aminothiazoles against M. tuberculosis | nih.gov |

| Replacement of N,N-dimethyl with methyl | Essential for cytotoxic activity | Thiazole derivatives | nih.gov |

| Formylation of amino group | Formation of N,N-dimethylformimidamide | 4-phenyl-N-2-aminothiazole derivatives | researchgate.net |

Role of the Carboxylate Moiety and Ester Variations in Pharmacological Effects

The carboxylate moiety, specifically the methyl ester in methyl 4-amino-1,2-thiazole-3-carboxylate, is a significant determinant of the compound's pharmacological properties. The organic portion of the carboxylate can influence the molecule's balance between hydrophilicity and hydrophobicity, as well as the equilibrium between its anionic and protonated forms. mdpi.com This balance is critical as the protonated form generally has fewer restrictions in crossing lipid membranes. mdpi.com

Variations of the ester group can lead to profound changes in biological activity. For instance, in the development of novel fungicides and antiviral agents based on 2-amino-1,3-thiazole-4-carboxylic acid, different ester derivatives were synthesized and evaluated. researchgate.net The results indicated that these modifications could lead to compounds with broad-spectrum fungicidal activity and significant antiviral effects against Tobacco Mosaic Virus (TMV). researchgate.net Specifically, certain ester derivatives exhibited over 50% activity against six different fungi. researchgate.net

Furthermore, the carboxylate group can be a site for further chemical modifications to create more complex molecules. For example, ethyl 2-aminothiazole-4-carboxylate has been used as a starting material for the synthesis of Schiff bases, which have shown promising antibacterial and antifungal activities. researchgate.net In another study, the ester group of ethyl 2-amino-4-methylthiazole-5-carboxylate was retained while other parts of the molecule were modified, leading to the synthesis of novel diazaphosphole derivatives with cytotoxic effects against cancer cell lines. researchgate.net

The interaction of the carboxylate moiety with biological targets is also of interest. While direct evidence for this compound is limited, studies on other carboxylate-containing drugs have shown that this group can form important interactions with receptors. nih.gov

The table below illustrates the impact of carboxylate and ester variations on the activity of thiazole derivatives.

| Modification of Carboxylate/Ester | Observed Biological Effect | Compound Series/Study Context | Reference |

| Varied ester derivatives | Broad-spectrum fungicidal and antiviral activity | 2-amino-1,3-thiazole-4-carboxylic acid derivatives | researchgate.net |

| Conversion to Schiff base | Promising antibacterial and antifungal activity | Ethyl 2-aminothiazole-4-carboxylate derivatives | researchgate.net |

| Retention of ethyl ester | Cytotoxic effects against cancer cell lines | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | researchgate.net |

Impact of Substituents on the Thiazole Ring at Positions Other than 3 and 4

The introduction of aromatic and heteroaromatic substituents at positions other than C3 and C4 of the thiazole ring significantly influences the biological activity of this compound analogues. For instance, the presence of a phenyl ring at the C5-position of the thiazole scaffold was found to be an essential requirement for potent anti-carbonic anhydrase-III activity. nih.gov Similarly, in a series of antitubercular 2-aminothiazoles, the 2-pyridyl moiety at the C4 position was found to be intolerant to modification, indicating its critical role in the compound's activity. nih.gov

The nature of the aromatic substituent can also dictate the selectivity of action. In a study of 7-azaindole-based inhibitors, the replacement of a thiazole ring with a thiadiazole ring completely switched the activity towards GSK-3β kinase. acs.org Furthermore, the presence of a 2-pyridyl hydrazinyl residue at the C2 position of the thiazole nucleus was associated with enhanced antimalarial activity. nih.gov

The following table summarizes the effects of various aromatic and heteroaromatic substituents on the biological activity of thiazole derivatives.

| Substituent and Position | Observed Biological Effect | Compound Series/Study Context | Reference |

| Phenyl at C5 | Essential for anti-carbonic anhydrase-III activity | Thiazole derivatives | nih.gov |

| 2-Pyridyl at C4 | Intolerant to modification, crucial for antitubercular activity | 2-aminothiazoles | nih.gov |

| Thiadiazole (ring replacement) | Switched selectivity towards GSK-3β kinase | 7-azaindole-based inhibitors | acs.org |

| 2-Pyridyl hydrazinyl at C2 | Enhanced antimalarial activity | Thiazole derivatives | nih.gov |

The electronic properties of substituents on the thiazole ring and any attached aromatic moieties play a crucial role in determining the biological activity of this compound analogues.

Electron-Withdrawing Groups (EWGs): The presence of EWGs often enhances biological activity. For example, in a series of 2,4-disubstituted thiazole derivatives, the presence of a nitro group (NO2) in the para position of a benzene (B151609) ring attached to the thiazole was beneficial for antifungal activity against Candida albicans and Aspergillus niger. mdpi.com Similarly, thiazole derivatives with EWGs like chloro (Cl), bromo (Br), and fluoro (F) on a phenyl ring showed good inhibitory activity against various bacteria. nih.govmdpi.com In another study, compounds bearing 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-cyanophenyl substituents on the thiazole ring demonstrated significant antioxidant and antibacterial activities. nih.gov However, the incorporation of multiple halogens or a strong EWG on the thiazole-phenyl moiety can lead to a dramatic loss of anti-HCV activity, suggesting a fine balance is required. science.gov

Electron-Donating Groups (EDGs): The effect of EDGs is more varied. In some cases, they are beneficial. For instance, a methoxy (B1213986) group (OMe) in the para position of a benzene ring at the thiazole moiety was found to be beneficial for antifungal activity. mdpi.com The presence of a strong electron-donating hydroxyl group at position 4 of a benzene ring substituent at the thiazole ring was also shown to have a positive effect on cytotoxic activity against several cancer cell lines. mdpi.com Conversely, in the same study, methoxy and methyl groups as other substituents had a negative effect on anticancer activity. mdpi.com Small volume EDGs are generally acceptable, but their simultaneous presence at positions 4 and 5 of the thiazole ring can be detrimental to antioxidant activity. mdpi.com

The following table provides a summary of the effects of electron-withdrawing and electron-donating groups on the biological activity of thiazole derivatives.

| Group Type | Substituent | Position | Observed Biological Effect | Reference |

| EWG | -NO2 | para-position of benzene ring on thiazole | Beneficial for antifungal activity | mdpi.com |

| EWG | -Cl, -Br, -F | Phenyl ring on thiazole | Good antibacterial activity | nih.govmdpi.com |

| EWG | -CF3, -CN | Phenyl ring on thiazole | Significant antioxidant and antibacterial activity | nih.gov |

| EDG | -OMe | para-position of benzene ring on thiazole | Beneficial for antifungal activity | mdpi.com |

| EDG | -OH | position 4 of benzene ring on thiazole | Beneficial for cytotoxic activity | mdpi.com |

| EDG | -OCH3, -CH3 | Other positions | Negative effect on anticancer activity | mdpi.com |

The size, shape (steric factors), and lipophilicity of substituents on the thiazole ring are critical determinants of the biological activity of this compound analogues. These properties influence how the molecule interacts with its biological target and its pharmacokinetic properties.

In a study on P-glycoprotein (P-gp) modulators, a series of (S)-valine-derived thiazole compounds were synthesized. The results showed that the substitution pattern significantly affected the ATPase activity of P-gp. For instance, replacing a 2-aminobenzophenone (B122507) moiety with a cyclohexyl group transformed the compound from a stimulator to an inhibitor of P-gp ATPase activity. nih.gov This highlights the stringent steric requirements for binding to the P-gp substrate-binding site. nih.gov

Lipophilicity also plays a crucial role. In a series of antitubercular 2-aminothiazoles, the potency was weakly correlated with hydrophobicity. Thiophene analogues were found to be more potent than furan (B31954) analogues, which could be attributed to their increased lipophilicity. nih.gov However, a thiazole analogue in the same series was inactive, suggesting that lipophilicity is not the sole determinant of activity. nih.gov

The position of substituents also has steric implications. For example, in a study of hydrazone-thiazole polyphenolic antioxidants, it was found that if a phenyl ring was present at position 4 of the thiazole ring, the addition of another group at position 5 negatively affected the antioxidant activity. mdpi.com This suggests that steric hindrance at position 5 can be detrimental.

The following table summarizes the impact of steric and lipophilicity factors on the biological activity of thiazole derivatives.

| Factor | Modification | Observed Biological Effect | Compound Series/Study Context | Reference |

| Steric | Replacement of 2-aminobenzophenone with cyclohexyl | Changed from P-gp ATPase stimulator to inhibitor | (S)-valine-derived thiazoles | nih.gov |

| Lipophilicity | Thiophene vs. furan analogues | Thiophene analogues showed enhanced antitubercular potency | 2-aminothiazoles | nih.gov |

| Steric | Addition of a group at C5 with a phenyl at C4 | Negative effect on antioxidant activity | Hydrazone-thiazole polyphenols | mdpi.com |

Bioisosteric Replacement Strategies and Their Therapeutic Implications

Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is exchanged with an alternative that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This approach is particularly relevant for optimizing the therapeutic potential of this compound analogues.

One common bioisosteric replacement is for the carboxylic acid moiety. While the methyl ester is present in the parent compound, hydrolysis to the carboxylic acid is a potential metabolic pathway. Carboxylic acids can be replaced by other acidic groups like tetrazoles, which can offer improved metabolic stability and potency. drughunter.comu-tokyo.ac.jp For example, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency. drughunter.com Other heterocyclic rings such as 5-oxo-1,2,4-oxadiazole can also serve as carboxylic acid bioisosteres, potentially improving oral drug absorption. drughunter.com

The thiazole ring itself can be part of a bioisosteric replacement strategy. For instance, in a study of kinase inhibitors, replacing the thiazole ring with a 1,3,4-thiadiazole (B1197879) ring switched the selectivity of the compound from Fyn kinase to GSK-3β kinase. acs.org This demonstrates that subtle changes in the heterocyclic core can have profound effects on target selectivity.

The therapeutic implications of these strategies are significant. By making strategic bioisosteric replacements, it is possible to:

Enhance metabolic stability and improve pharmacokinetic profiles. spirochem.com

Increase potency and selectivity for the desired biological target. drughunter.com

Reduce off-target toxicity. drughunter.com

Develop new intellectual property. drughunter.com

The following table provides examples of bioisosteric replacement strategies and their outcomes in the context of thiazole-related compounds.

| Original Moiety | Bioisosteric Replacement | Observed Outcome | Compound Class/Target | Reference |

| Carboxylic Acid | Tetrazole | 10-fold increase in potency | Angiotensin II receptor antagonists | drughunter.com |

| Thiazole Ring | 1,3,4-Thiadiazole Ring | Switched kinase selectivity from Fyn to GSK-3β | 7-azaindole-based inhibitors | acs.org |

| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Improved oral drug absorption | AT1 receptor antagonists | drughunter.com |

| 3-Hydroxyl group | Methanesulfonamide | Suitable bioisosteric replacement with good D2-receptor affinity | Dopamine D2 agonists | u-tokyo.ac.jp |

Pharmacological and Biological Activity Profiling of Thiazole Derivatives

Antimicrobial Research

Thiazole (B1198619) derivatives are recognized for their significant antimicrobial properties, forming the basis for some antibacterial and antifungal drugs. researchgate.netjchemrev.com Research into novel thiazole-based compounds continues to be a promising avenue for combating drug-resistant pathogens. digitellinc.com

Derivatives of the thiazole scaffold have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

In one study, novel thiazole derivatives were synthesized and tested against several bacterial strains. nih.gov The results showed that some compounds exhibited considerable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Staphylococcus aureus. nih.gov Another research effort focused on benzothiazole-based thiazole derivatives, which displayed broad-spectrum antimicrobial activity. ekb.eg Specific derivatives showed potency comparable to standard drugs like chloramphenicol (B1208) against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg

Further investigations into new heteroaryl thiazole derivatives revealed moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. nih.gov Notably, certain compounds showed higher potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.govmdpi.com

A separate study on novel thiazole derivatives bearing β-amino acid and aromatic moieties highlighted their selective efficacy against Gram-positive pathogens. mdpi.com Compounds 2a and 2b in this study showed high antibacterial activity against various strains of S. aureus, including MRSA, with MIC values of 1–2 µg/mL, comparable to vancomycin. mdpi.com However, these compounds did not exhibit activity against the tested Gram-negative bacteria. mdpi.com This suggests that specific substitutions are critical for directing the antibacterial activity towards Gram-positive strains. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | Activity (MIC) | Gram-Negative Bacteria | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| Heteroaryl thiazole derivative (Compound 3) | S. aureus, B. cereus | 0.23–0.70 mg/mL | E. coli, S. Typhimurium | 0.23–0.70 mg/mL | nih.govmdpi.com |

| Heteroaryl thiazole derivative (Compound 4) | - | - | E. coli | 0.17 mg/mL | nih.gov |

| Thiazole derivative with 4-FC6H4 (Compound 2a) | S. aureus (MRSA) | 2 µg/mL | E. coli, P. aeruginosa | No activity | mdpi.com |

| Thiazole derivative with 4-ClC6H4 (Compound 2b) | S. aureus (MRSA & VRSA) | 1-2 µg/mL | E. coli, P. aeruginosa | No activity | mdpi.com |

| Benzothiazole-based thiazoles (4a, 4b) | Bacillus subtilis | Potent | Escherichia coli | Potent | ekb.eg |

The antifungal potential of thiazole derivatives has been well-documented, with some compounds showing efficacy comparable to established antifungal agents. jchemrev.com

In a study evaluating newly synthesized thiazoles, several compounds demonstrated significant antifungal activity against Candida albicans, Aspergillus flavus, Aspergillus fumigates, and Trichophyton rubrum. nih.gov One particular compound, p-t, showed higher activity than the standard antifungal drug used in the study. nih.gov Similarly, research on heteroaryl thiazole derivatives found that their antifungal activity was generally better than their antibacterial activity, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.govmdpi.com Docking studies suggested that the mechanism of antifungal action is likely the inhibition of 14a-lanosterol demethylase. mdpi.com

Further studies have confirmed these findings. For instance, a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed good fungicidal activity against six different fungi at a concentration of 50 μg/mL. researchgate.net Another investigation into substituted thiazole derivatives reported that a compound designated A3, [4-methyl-2-(Morpholine-4yl methyl)-amino-thiazole-carboxylic acid ethyl ester], exhibited good antifungal activity against Candida albicans, comparable to the standard drug clotrimazole. impactfactor.org Thiazole derivatives have also been tested against azole-resistant strains of A. fumigatus, indicating their potential to overcome existing drug resistance mechanisms. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC / Zone of Inhibition) | Reference |

|---|---|---|---|

| Heteroaryl thiazole derivative (Compound 9) | C. albicans, A. fumigatus | 0.06–0.23 mg/mL | nih.govmdpi.com |

| Thiazole derivative (p-t) | C. albicans, A. flavus, A. fumigates | Higher than standard | nih.gov |

| 2-amino-1,3-thiazole-4-carboxylic acid (4b, 4i) | Various fungi | >50% activity at 50 μg/mL | researchgate.net |

| 4-methyl-2-(Morpholine-4yl methyl)-amino-thiazole- carboxylic acid ethyl ester (A3) | Candida albicans | Good activity vs. Clotrimazole | impactfactor.org |

The investigation of thiazole derivatives has extended to their potential as antiviral agents. mdpi.com Research has highlighted their activity against various viruses, including influenza. mdpi.comresearchgate.net

A series of novel aminothiazole derivatives were synthesized and screened for their antiviral properties. mdpi.com The study found that compounds bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the influenza A (H1N1) PR8 strain. mdpi.comresearchgate.net This activity was comparable to that of the established antiviral drugs oseltamivir (B103847) and amantadine. mdpi.comresearchgate.net

In another line of research, a series of analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate were synthesized and tested against the yellow fever virus in a cell-based assay. acs.org This work aimed to improve the antiviral potency and metabolic stability of the parent compound, indicating that thiazole carboxylate structures are a viable scaffold for developing flavivirus inhibitors. acs.org The broad-spectrum biological activities of aminothiazole scaffolds include their potential as antiviral agents against various viral targets. mdpi.com

Anticancer and Antitumor Investigations

The thiazole scaffold is a key component in several approved anticancer drugs, and research continues to uncover new derivatives with potent cytotoxic and antitumor properties. researchgate.netresearchgate.netresearchgate.net

Thiazole derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.

In one study, novel 1,3-thiazole analogues were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Compound 4 in this series showed the most potent activity against the MCF-7 cell line, with a half-maximal inhibitory concentration (IC50) of 5.73 µM, which was more potent than the standard drug staurosporine (B1682477) (IC50 of 6.77 µM). nih.gov Another study synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and tested them against lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines, with some compounds displaying moderate to high activity. mdpi.com

Further research on thiazole derivatives of diphyllin (B1215706) revealed significant cytotoxicity against liver (HepG2), colon (HCT-15), and lung (A549) cancer cell lines. tandfonline.com Notably, compounds 5d and 5e showed cytotoxicity against HepG2 cells comparable to Taxol, with IC50 values of 0.3 µM and 0.4 µM, respectively. tandfonline.com The hybridization of thiazole with amino acids has also proven to be an effective strategy. nih.govrsc.org A study on thirty such hybrid derivatives found that most exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with some compounds showing lower IC50 values than the control drug 5-fluorouracil. nih.govrsc.org

A series of thiazole-based heterocycles were assessed for their antitumor activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov The results showed that all tested compounds had antitumor effects, with chlorine-containing derivatives 11c and 6g being the most potent. nih.gov

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3-Thiazole analogue (Compound 4) | MCF-7 (Breast) | 5.73 µM | nih.gov |

| 1,3-Thiazole analogue (Compound 3c) | MCF-7 (Breast) | 13.66 µM | nih.gov |

| Diphyllin thiazole derivative (5d) | HepG2 (Liver) | 0.3 µM | tandfonline.com |

| Diphyllin thiazole derivative (5e) | HepG2 (Liver) | 0.4 µM | tandfonline.com |

| Thiazole-based heterocycle (11c) | HepG-2 (Liver) | ~4 µg/mL | nih.gov |

| Thiazole-based heterocycle (11c) | MCF-7 (Breast) | ~3 µg/mL | nih.gov |

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 µM | nih.govrsc.org |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 µM | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 µM | mdpi.com |

Beyond direct cytotoxicity, a key mechanism of action for many anticancer thiazole derivatives is the induction of programmed cell death (apoptosis) and interference with the cancer cell cycle.

A study on a series of 2-(substituted)amino-1,3-thiazole derivatives identified compound 4b as a promising antitumor candidate. researchgate.net Flow cytometric analysis revealed that this compound caused cell cycle arrest at the G2/M phase and induced apoptosis. researchgate.net It also increased the concentration of caspase-3, a key executioner enzyme in apoptosis, by fourfold compared to untreated control cells. researchgate.net

Another investigation into novel thiazole derivatives found that compound 4c was highly active against MCF-7 and HepG2 cancer cells. mdpi.com This compound was shown to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Further analysis confirmed that compound 4c substantially increased the percentage of both early and late apoptotic cells compared to the untreated control. mdpi.com

Research on 4-Methylthiazole demonstrated its effectiveness in inducing apoptosis in HL-60 leukemia cells. researchgate.net It was found to significantly disrupt the mitochondrial membrane potential, activate caspase-3, and promote the release of cytochrome c, all of which are critical events in the intrinsic pathway of apoptosis. researchgate.net Similarly, a study focused on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that a lead compound induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability. mdpi.com

Enzyme and Receptor Modulation Studies

The thiazole nucleus, particularly the aminothiazole carboxamide scaffold, is a privileged structure in medicinal chemistry, serving as a foundational element for designing modulators of various enzymes and receptors. Derivatives based on the methyl 4-amino-1,2-thiazole-3-carboxylate framework have been investigated for a range of biological activities, demonstrating the versatility of this chemical moiety.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is linked to pathological conditions such as cancer invasion and metastasis, making them a target for therapeutic inhibitors. nih.govnih.gov While research into "this compound" as a direct MMP inhibitor is not extensively documented, the broader class of thiazole derivatives has shown significant potential in this area.

One study focused on the design of new thiazole-based anticancer agents targeting MMPs. nih.gov A notable derivative, Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, demonstrated inhibitory activity against multiple MMPs. nih.gov This highlights the utility of the thiazole carboxylate core in developing agents that can modulate MMP activity. nih.gov

Inhibitory Activity of a Thiazole Carboxylate Derivative Against Select MMPs

| Compound | Target MMP | Inhibition Percentage (%) |

|---|---|---|

| Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | MMP-1 | 10.56 ± 1.70 |

| MMP-8 | 20 | |

| MMP-9 | 7.28 ± 1.49 |

Data sourced from a study on new thiazole derivatives as potential antitumor agents and MMP inhibitors. nih.gov

The development of selective MMP inhibitors is crucial to avoid off-target effects that have led to the failure of broad-spectrum inhibitors in clinical trials. nih.govresearchgate.net Research continues to explore novel scaffolds, including those based on thiazole, to achieve higher selectivity for specific MMPs like MMP-13, which is implicated in osteoarthritis. researchgate.netdocumentsdelivered.com

Adenosine (B11128) Receptor Antagonism (e.g., A3 Receptors)

Adenosine receptors, particularly the A3 subtype (A3AR), are G protein-coupled receptors that have emerged as therapeutic targets for inflammatory diseases and cancer. nih.govunife.it The A3AR is involved in modulating immune cell function and the proliferation of cancer cells. unife.it The development of selective A3AR antagonists is an active area of research, with various heterocyclic compounds being explored. nih.govnih.gov

The aminothiazole scaffold has been identified as a key component in the synthesis of dual adenosine A2B/A3 receptor antagonists. researchgate.net While the specific compound this compound is not detailed as a direct antagonist, its structural motifs are present in more complex molecules designed to target these receptors. For instance, research into novel pyrazolo[3,4-d]pyridazines as adenosine receptor ligands demonstrates the importance of related heterocyclic systems in achieving high affinity and selectivity for A1 and A3 receptors. nih.gov These studies underscore the potential of using aminothiazole-like structures as a starting point for developing potent and selective adenosine receptor modulators. researchgate.net

P-glycoprotein (P-gp) Modulation and Overcoming Drug Resistance

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing significantly to multidrug resistance (MDR) in cancer therapy. nih.govnih.gov Modulating P-gp activity is a key strategy to overcome MDR. A comprehensive study utilized an (S)-valine thiazole-derived compound as a lead to synthesize a library of 64 analogues to probe the structural requirements for P-gp ligand binding and functional modulation. nih.govnih.gov

This research transformed an initial P-gp ATPase stimulator into potent ATPase inhibitors. nih.govnih.gov The study found that replacing a 2-aminobenzophenone (B122507) moiety with a cyclohexyl group was critical for this shift in activity. nih.govnih.gov Two 4,4-difluorocyclohexyl analogues, compounds 53 and 109, were particularly effective at inhibiting P-gp, as measured by their ability to block photolabeling by [¹²⁵I]-IAAP and reverse paclitaxel (B517696) resistance in cells overexpressing P-gp. nih.govnih.gov

P-gp Inhibitory Activity of Thiazole Analogues

| Compound | Assay | IC₅₀ (μM) |

|---|---|---|

| 53 | [¹²⁵I]-IAAP Photolabeling Inhibition | 0.1 |

| 109 | 0.76 |

IC₅₀ values for the inhibition of P-gp by synthesized thiazole analogues. nih.govnih.gov

These findings demonstrate that modest structural modifications to the aminothiazole scaffold can profoundly impact P-gp function, converting a stimulator into an inhibitor and providing a pathway to overcoming drug resistance. nih.gov

Carbonic Anhydrase (CA-III) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov While many CA isoforms exist, some are associated with diseases like cancer (e.g., CA IX and XII). nih.govresearchgate.net The outline specifically queries the inhibition of the CA-III isoform. However, available research on thiazole-based inhibitors primarily focuses on other isoforms.

Studies have shown that benzothiazole (B30560) derivatives and other thiazole-containing sulfonamides are effective inhibitors of several human CA isoforms, particularly hCA I, II, V, IX, and XII. nih.govnih.govresearchgate.net For example, a series of novel amino acid-benzothiazole conjugates were found to be most effective against hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.gov Another study on 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives reported potent, low nanomolar inhibition of the widespread cytosolic isoforms hCA I and hCA II. researchgate.net

No specific data was found in the provided search results regarding the inhibitory activity of this compound or its direct derivatives against the CA-III isoform.

Neurotransmitter Receptor Interactions

Maintaining the balance between excitatory and inhibitory signals in the central nervous system is crucial for proper neuronal function. nih.gov An imbalance can lead to excitotoxicity and neurological disorders. The α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors are key mediators of excitatory neurotransmission. nih.gov

Recent research has evaluated a series of thiazole-carboxamide derivatives for their ability to modulate AMPA receptors. nih.gov The study, using patch-clamp analysis on cells expressing AMPA receptor subunits, found that these compounds act as potent negative allosteric modulators. nih.gov All tested compounds inhibited AMPAR-mediated currents, with one derivative, TC-2, being the most powerful across all subunits. nih.gov A key mechanism of their potential neuroprotective effect was a significant enhancement of the receptor's deactivation rates. nih.gov This work identifies thiazole-carboxamide derivatives as promising candidates for developing therapeutics for neurological conditions characterized by excessive excitatory neurotransmission. nih.gov

Other Therapeutic Applications of Thiazole Derivatives

The thiazole ring is a fundamental structural motif in a multitude of biologically active compounds, leading to its widespread investigation for various therapeutic applications. Beyond its well-established roles, research has uncovered the potential of thiazole derivatives in several other key areas of medicine. This section explores the anti-inflammatory, anticonvulsant, antioxidant, antitubercular, antidiabetic, and antihypertensive properties of this versatile class of compounds.

Anti-inflammatory Potential

Thiazole derivatives have emerged as a promising class of anti-inflammatory agents, with numerous studies highlighting their ability to modulate key inflammatory pathways. researchgate.netdoaj.org The anti-inflammatory action of these compounds is often attributed to their inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the arachidonic acid cascade that produces pro-inflammatory mediators. researchgate.netdoaj.org

Research has demonstrated that certain thiazole derivatives can effectively block COX-2 and 5-LOX, which are important targets for anti-inflammatory drugs. researchgate.netdoaj.org For instance, a study on a series of 2-substituted-N-(1,3-thiazol-2-yl)acetamide and N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives revealed significant anti-inflammatory activity in in-vivo models. researchgate.net Specifically, compounds with chloro and fluorophenyl substituents exhibited potent effects, with some showing activity comparable to the standard drug, indomethacin. researchgate.net

In vivo studies using models like carrageenan-induced and formalin-induced paw edema in rats have further substantiated the anti-inflammatory effects of thiazole derivatives. wisdomlib.org Nitro-substituted thiazole derivatives, in particular, have been shown to outperform standard anti-inflammatory drugs in reducing paw edema. wisdomlib.org The following table summarizes the findings of some studies on the anti-inflammatory potential of thiazole derivatives.

Table 1: Selected Thiazole Derivatives with Anti-inflammatory Activity

| Compound | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Nitro-substituted thiazole derivatives | Carrageenan-induced rat paw edema | Showed better performance than the standard drug, Nimesulide, in reducing paw volume. | wisdomlib.org |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | In-vivo anti-inflammatory models | Exhibited significant anti-inflammatory properties. | biointerfaceresearch.com |

| Thiazole-based hydrazide derivatives | In-vitro protein denaturation inhibition | Showed promising anti-inflammatory activity, with some compounds having better IC50 values than others. | acs.org |

Anticonvulsant Activities

The structural features of thiazole derivatives make them attractive candidates for the development of new anticonvulsant drugs. biointerfaceresearch.commdpi.com Several studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comtandfonline.com

One area of focus has been the synthesis of hybrid molecules that combine the thiazole nucleus with other heterocyclic structures known for their anticonvulsant properties, such as thiazolidinone. biointerfaceresearch.commdpi.com For example, certain 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one derivatives have shown excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com

Furthermore, research on thiopyrano[2,3-d]thiazole derivatives has identified compounds that exert a pronounced anticonvulsant effect, positively influencing the latency of seizures and reducing mortality rates in animal models. researchgate.net The anticonvulsant properties of some of these derivatives were found to be comparable to the reference drug, sodium valproate. researchgate.net The following table presents data on some thiazole derivatives with notable anticonvulsant activity.

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib | MES and scPTZ tests | Showed excellent anticonvulsant activity in both models. | mdpi.com |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId | MES and scPTZ tests | Demonstrated excellent anticonvulsant activity. | mdpi.com |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES and scPTZ method | Found to be the most active derivative in the series. | biointerfaceresearch.com |

| Thiopyrano[2,3-d]thiazole derivatives 12, 14, and 16 | Subcutaneous pentylenetetrazole test | Caused a pronounced anticonvulsant effect. The activity of compound 14 was equivalent to sodium valproate. | researchgate.net |

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, and thiazole derivatives have been investigated for their potential to act as antioxidants. nih.govnih.gov These compounds can exert their antioxidant effects through various mechanisms, including radical scavenging and modulation of enzymatic antioxidant defenses. chemrevlett.commdpi.com

Studies have evaluated the antioxidant activity of thiazole derivatives using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing antioxidant power (FRAP) assay. mdpi.comaip.org For instance, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has demonstrated significant antioxidant activity with an IC50 value of 64.75 ppm in the DPPH assay. aip.org

The introduction of phenolic fragments into the thiazole structure has been shown to enhance antioxidant activity. mdpi.com Derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment have exhibited particularly high antioxidant activity, in some cases exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The table below summarizes the antioxidant properties of selected thiazole derivatives.

Table 3: Antioxidant Properties of Selected Thiazole Derivatives

| Compound | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | DPPH method | Showed an IC50 value of 64.75 ppm. | aip.org |

| Thiazole derivatives with a 2,6-di-tert-butylphenol fragment | Radical cation scavenging and ferric reducing capacity assays | Exhibited the highest antioxidant activity in the series, exceeding the activity of 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |

| Phenolic thiazoles (compounds 5a-b, 7a-b, and 8a-b) | In vitro antioxidant and antiradical assays | Presented remarkable antioxidant and antiradical properties. | nih.gov |

Antitubercular Efficacy

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. researchgate.netthieme-connect.com Thiazole derivatives have been identified as a promising scaffold for the development of novel anti-TB agents. thieme-connect.combohrium.com

Research has shown that certain thiazole-based compounds exhibit potent activity against M. tuberculosis H37Rv, the standard laboratory strain, as well as against resistant strains. researchgate.netbenthamscience.com For example, a series of 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones displayed potent antimycobacterial activity with minimum inhibitory concentration (MIC) values in the range of 1-2 µg/mL. researchgate.netbenthamscience.com

Hybrid molecules incorporating the thiazole ring have also shown significant promise. Thiazole-thiadiazole derivatives have been synthesized and evaluated, with some compounds demonstrating MIC values as low as 7.1285 μg/ml against M. tuberculosis. nih.gov The following table provides an overview of the antitubercular activity of some thiazole derivatives.

Table 4: Antitubercular Activity of Selected Thiazole Derivatives

| Compound | Target Strain | Key Findings | Reference(s) |

|---|---|---|---|

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv, MDR-TB, XDR-TB | Exhibited potent antimycobacterial activity with MIC values in the range of 1-2 µg/mL. | researchgate.netbenthamscience.com |

| Thiazole-thiadiazole compound 5l | M. tuberculosis (H37Ra) | Showed the best MIC value of 7.1285 μg/ml. | nih.gov |

| Thiazolidin-4-one-based derivative 49a | Mycobacterium tuberculosis H37Rv | Exhibited an MIC of 0.78 µg/mL, which was more potent than the reference drugs pyrazinamide (B1679903) and streptomycin. | nih.gov |

Antidiabetic and Antihypertensive Research

Thiazole derivatives have garnered significant attention in the field of antidiabetic research, with several compounds showing potential for the management of type 2 diabetes. ijpsjournal.comnih.gov One of the key mechanisms of action for these derivatives is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which can help to control postprandial hyperglycemia. ijpsjournal.comrjptonline.org

For example, imidazopyridine-based thiazole derivatives have been shown to be potent inhibitors of the α-glucosidase enzyme. ijpsjournal.com Similarly, xanthene-based thiazole derivatives have demonstrated significant inhibition of both α-amylase and α-glycosidase. ijpsjournal.com Some synthesized thiazole compounds have also been found to reduce hyperglycemia and restore pancreatic insulin (B600854) secretion in in-vivo models. ijpsjournal.com The table below highlights some key findings in this area.

Table 5: Antidiabetic Potential of Selected Thiazole Derivatives

| Compound/Derivative Class | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Imidazopyridine-based thiazole derivatives | α-glucosidase enzyme | Showed promising potential as antidiabetic agents through inhibition of α-glucosidase. | ijpsjournal.com |

| Xanthene-based thiazole derivatives | α-amylase and α-glycosidase | Exhibited significant inhibition of key enzymes related to diabetes management. | ijpsjournal.com |

| Hydrazine thiazole analogue (3) | α-glucosidase | Discovered to be a highly potent contender against α-glucosidase with an IC50 of 0.69 ± 0.025 µM. | ekb.eg |

The potential of thiazole derivatives as antihypertensive agents has also been explored, with studies focusing on their α-blocking activity. researchgate.netclockss.org A series of thiazole derivatives bearing a pyrazole (B372694) moiety were synthesized and showed good antihypertensive α-blocking activity with low toxicity compared to the reference drug Minoxidil. researchgate.netclockss.org

Furthermore, several substituted 3-aryl-1-(4-aryl-2-thiazolyl)-5-(3-pyridyl)-2-pyrazolines have demonstrated significant antihypertensive activity in tail-cuff method experiments. nih.gov Research on new thiazole acetic acid derivatives has suggested that some of these compounds can increase the developed tension in isolated rat hearts without significantly affecting the heart rate. nih.gov The following table summarizes some of the research findings on the antihypertensive potential of thiazole derivatives.

Table 6: Antihypertensive Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazole derivatives bearing a pyrazole moiety | α-blocking activity | Exhibited good antihypertensive α-blocking activity with low toxicity. | researchgate.netclockss.org |

| Substituted 3-aryl-1-(4-aryl-2-thiazolyl)-5-(3-pyridyl)-2-pyrazolines (Compounds 24-28) | Tail-cuff method | Showed significant antihypertensive activity. | nih.gov |

Molecular Mechanisms of Action and Target Identification

Elucidation of Intracellular Pathways Affected by Thiazole (B1198619) Derivatives

Thiazole derivatives have been shown to modulate a range of intracellular signaling pathways, primarily linked to their ability to inhibit key enzymes involved in cell growth, proliferation, and inflammation.

A predominant mechanism of action for many thiazole-containing compounds is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes that regulate a majority of signal transduction pathways controlling cellular processes like proliferation, differentiation, and apoptosis. For instance, certain thiazole derivatives have demonstrated significant inhibitory effects against B-RAFV600E kinase, an enzyme implicated in melanoma, thereby blocking downstream signaling pathways that promote cancer cell growth. nih.gov Other studies have identified thiazole derivatives that inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis signaling pathways essential for tumor progression. mdpi.com

The anti-proliferative effects of some thiazole derivatives are also achieved by disrupting cytoskeletal dynamics. Certain compounds have been found to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.gov This disruption leads to cell cycle arrest and can trigger apoptosis.

Furthermore, studies on specific thiazole derivatives have revealed direct impacts on cellular organelles and bioenergetic functions. Electron microscopy has shown that treatment of lymphoma cells with certain thiazoles can induce structural changes, including the destruction of the plasma membrane, fragmentation of the nucleus, and an increase in the number of lysosomes and mitochondria. researchgate.net While direct interference with mitochondrial respiration was not observed in isolated mitochondria, a decrease in mitochondrial potential was noted in whole cells, suggesting that mitochondria are involved in the cytotoxic action of these specific thiazole derivatives. researchgate.net

Some thiazole carboxamide derivatives act as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. acs.orgmetu.edu.tr By blocking the COX pathway, these compounds interfere with the synthesis of prostaglandins, which are key mediators of inflammation and are also involved in cancer pathogenesis.

Direct Protein and Enzyme Binding Interactions

The diverse biological activities of thiazole derivatives stem from their ability to bind directly to a wide array of proteins and enzymes, leading to modulation of their function. The thiazole nucleus can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the active or allosteric sites of target proteins. nih.gov

A significant number of thiazole compounds have been developed as enzyme inhibitors. nih.gov Docking studies and experimental assays have confirmed their binding to the active sites of numerous enzymes. For example, thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Other derivatives have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. nih.govresearchgate.net

In the field of oncology, thiazoles have been shown to bind to and inhibit several protein kinases, such as B-RAFV600E and VEGFR-2. nih.govmdpi.com In the context of infectious diseases, thiazole derivatives have been developed to target essential bacterial enzymes. They have been shown to simultaneously inhibit GyrB and ParE, two subunits of bacterial topoisomerases that are crucial for DNA replication. nih.gov Another identified target is the β-ketoacyl-ACP synthase mtFabH, an enzyme essential for fatty acid synthesis in Mycobacterium tuberculosis. plos.org

The table below summarizes key protein and enzyme targets for various thiazole derivatives.

| Target Protein/Enzyme | Specific Thiazole Derivative Example | Observed Effect |

| Protein Kinases | ||

| B-RAFV600E Kinase | Thiazole derivatives with a phenyl sulfonyl group | Inhibition nih.gov |

| VEGFR-2 | 4-(4-hydroxybenzylidene) derivative | Inhibition mdpi.com |

| Protein Kinase CK2 | 2-aminothiazole (B372263) derivatives | Allosteric Inhibition nih.gov |

| Cellular Proteins | ||

| Tubulin | Thiazole derivative with 2,4-dimethoxy substitutions | Inhibition of polymerization nih.gov |

| P-glycoprotein (P-gp) | (S)-valine-derived thiazole scaffold | Modulation of ATPase activity nih.gov |

| Enzymes | ||

| Cyclooxygenase (COX-1/COX-2) | Thiazole carboxamide derivatives | Inhibition acs.orgmetu.edu.tr |

| Acetylcholinesterase (AChE) | Thiazole-piperazine hybrids | Inhibition nih.gov |

| Monoamine Oxidase (MAO-A/B) | 8-substituted-3-fluoro-2-methyl-benzo acs.orgmetu.edu.trthiazolo[3,2-a]pyrimidin-4-ones | Inhibition researchgate.net |

| Bacterial GyrB / ParE | Benzothiazole (B30560) ethyl urea (B33335) derivatives | Dual Inhibition nih.gov |

| M. tuberculosis mtFabH | Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Inhibition plos.org |

Allosteric Modulation and Conformational Changes

Beyond direct competitive inhibition at active sites, some thiazole derivatives function through allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity.

A notable example is the allosteric inhibition of protein kinase CK2 by certain 2-aminothiazole derivatives. nih.gov Through complementary methods, it was demonstrated that these compounds bind to an allosteric pocket located adjacent to the ATP binding site of the kinase. This binding event induces a conformational change that inhibits the enzyme's catalytic activity without directly competing with the ATP substrate. nih.gov

The principle of allosteric modulation by related heterocyclic structures has also been observed in other protein systems. For instance, benzothiadiazines like cyclothiazide (B1669527) act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA) receptors, potentiating their currents by binding to an allosteric site and reducing receptor desensitization. nih.gov This demonstrates the capacity of thiazole-like scaffolds to induce significant functional changes in proteins through allosteric mechanisms. This mode of action can offer advantages in terms of selectivity compared to inhibitors that target highly conserved active sites.

Mimicry of Endogenous Substrates (e.g., p-aminobenzoic acid)

The concept of molecular mimicry, where a synthetic compound structurally resembles an endogenous substrate to interfere with a metabolic pathway, is a well-established principle in drug design. While there is no direct evidence of Methyl 4-amino-1,2-thiazole-3-carboxylate acting as a mimic for p-aminobenzoic acid (PABA), the structural features of the 2-aminothiazole scaffold lend themselves to this hypothesis.

The 2-aminothiazole-4-carboxylate core shares structural similarities with PABA, which is an essential precursor for the synthesis of folic acid in many bacteria. Sulfonamide antibiotics, for example, function by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which incorporates PABA into folic acid. It is plausible that an aminothiazole derivative could act as a bioisostere of PABA, similarly disrupting this vital metabolic pathway in susceptible microorganisms. The term bioisostere refers to chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. mdpi.com

The biological relevance of the thiazole ring is underscored by its presence in thiamine (B1217682) (Vitamin B1), an essential micronutrient. wikipedia.orgnih.gov In thiamine, a substituted thiazole ring is linked to an aminopyrimidine moiety. The body utilizes thiamine to synthesize thiamine pyrophosphate (TPP), a coenzyme critical for the metabolism of carbohydrates and amino acids. wikipedia.org The natural occurrence and vital role of the thiazole scaffold in the form of thiamine highlights its compatibility with biological systems and its potential to interact with enzyme active sites designed to bind other endogenous substrates.

Computational Chemistry and Cheminformatics in Thiazole Drug Discovery

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of thiazole (B1198619) derivatives. These calculations provide a detailed understanding of the optimized geometrical structures, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital (FMO) energies. nih.gov

The analysis of FMOs, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in predicting the chemical reactivity and bioactivity of these compounds. The energy gap between HOMO and LUMO is a key parameter that helps in assessing the molecule's stability and its potential to interact with biological targets. nih.gov Global reactivity parameters derived from FMO energy gaps can signify the bioactive nature of ligands. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations and their Significance

| Parameter | Significance in Drug Discovery |

|---|---|

| Optimized Geometry | Provides the most stable 3D conformation of the molecule, which is essential for docking studies. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites crucial for molecular interactions. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.

For thiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding mechanisms. For instance, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown good binding affinities with Cyclin-dependent kinase 8 (CDK-8), suggesting their potential as anticancer agents. researchgate.net Similarly, docking studies of other thiazole analogues have revealed key interactions with the active sites of various enzymes, including aurora kinase and oxidoreductase. niscair.res.inresearchgate.netasianpubs.orgacs.org These studies often highlight the importance of specific functional groups on the thiazole ring in forming hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of the target protein. researchgate.net

Table 2: Examples of Protein Targets for Thiazole Derivatives Investigated by Molecular Docking

| Protein Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| Cyclin-dependent kinase 8 (CDK-8) | Cancer | Good binding affinities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives. researchgate.net |

| Aurora Kinase | Cancer | Excellent binding interactions of 2-amino thiazole derivatives with the active site. acs.org |

| Oxidoreductase | Various | Stronger binding affinity of some 2-aminothiazole (B372263) derivatives compared to standard drugs. researchgate.netasianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

In the context of thiazole derivatives, QSAR studies have been successfully employed to identify the key structural features that govern their biological activity. For example, a QSAR study on 2-amino thiazole derivatives as aurora kinase inhibitors revealed the importance of parameters such as atomic volume, atomic charges, and Sanderson's electronegativity in designing new lead compounds. acs.org The statistical validation of these models, through metrics like the coefficient of determination (R²) and cross-validation (Q²), ensures their predictive power. acs.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening.

This approach has been effectively used to discover novel thiazole-based inhibitors for various therapeutic targets. For instance, a multi-faceted approach utilizing a co-crystallization structure, drug-like screening, and molecular docking led to the discovery of a thiazol-3-propanamides derivative as a PDE4B inhibitor. researchgate.net Virtual screening campaigns can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic properties of a drug candidate, collectively known as ADME, are critical for its success in clinical trials. In silico ADME prediction models are used to assess these properties at an early stage of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles.

For thiazole derivatives, various computational tools are employed to predict their ADME properties. These predictions can provide insights into a compound's oral bioavailability, blood-brain barrier permeability, and potential for metabolic liabilities. researchgate.netnih.gov For example, in silico studies on novel thiazolidin-2,4-dione derivatives revealed that the compounds were likely to be drug-like. nih.gov

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Property | Importance in Drug Development |

|---|---|

| Absorption | |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. |

| Distribution | |

| Plasma Protein Binding (PPB) | Affects the free drug concentration available to act on the target. |

| Blood-Brain Barrier (BBB) Permeability | Crucial for drugs targeting the central nervous system. |

| Metabolism | |

| Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion |

Drug-Likeness and Bioavailability Assessments

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. Several empirical rules, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness. These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

In silico assessments of drug-likeness and bioavailability are routinely performed for novel thiazole derivatives. researchgate.netnih.gov These evaluations help in prioritizing compounds for further development. For instance, studies on 2-aminothiazole derivatives have shown that they can possess significant pharmacokinetic properties like high protein binding and low skin permeability. researchgate.netasianpubs.org

Table 4: Lipinski's Rule of Five for Assessing Drug-Likeness

| Parameter | Favorable Range for Oral Bioavailability |

|---|---|

| Molecular Weight | ≤ 500 Da |

| LogP (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

Preclinical and Translational Research Perspectives

In Vitro and In Vivo Efficacy and Selectivity Assessments

The initial evaluation of novel compounds derived from the Methyl 4-amino-1,2-thiazole-3-carboxylate scaffold begins with extensive in vitro testing to determine their biological activity and selectivity. The 2-aminothiazole (B372263) core is a privileged structure in medicinal chemistry, and its derivatives have been assessed against a wide array of human cancer cell lines, demonstrating potent and selective inhibitory activity. nih.govresearchgate.net This includes cell lines for breast, lung, colon, leukemia, melanoma, ovarian, and prostate cancers. nih.govresearchgate.net

For instance, various derivatives have shown significant antiproliferative activity. One study reported a compound with a 4,5,6,7-tetrahydrobenzo[d]thiazole structure that exhibited potent antitumor activities with IC50 values of 4.89 µM against the H1299 human lung cancer cell line and 4.03 µmol/L against the SHG-44 human glioma cell line. researchgate.net Another series of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives was evaluated, with one compound showing significant activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM. nih.gov Furthermore, newly synthesized 2-[(substituted)acetamido]thiazole-4-carboxylates were tested against Panc-1 pancreatic cancer cells, with ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate showing a strong potency with an IC50 of 43.08 μM. bohrium.com This compound also effectively inhibited Panc-1 cell migration, invasion, and adhesion, highlighting its potential to affect cancer metastasis. bohrium.com

Selectivity is a crucial parameter, and many derivatives have demonstrated a favorable profile, showing higher cytotoxicity towards cancer cells than normal cells. nih.govresearchgate.net For example, two 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives showed greater antitumor activity and less toxicity against the normal WI-38 cell line. nih.gov Specifically, compound 46b was highly effective against A549 (IC50 = 0.16 µM) and HepG2 (IC50 = 0.13 µM) cancer cell lines. nih.gov Another lead compound (compound 12) displayed high in vitro cellular activity and good selectivity against melanoma, pancreatic cancer, and chronic myeloid leukemia cells, with no toxicity observed against normal cells at its active concentration. nih.gov

Beyond cancer, derivatives have been evaluated for other therapeutic areas. In vitro assays have demonstrated that these compounds can possess significant fungicidal and antiviral properties. researchgate.net Some compounds exhibited over 50% activity against six tested fungi at a concentration of 50 μg/mL. researchgate.net Others showed good activity against the Tobacco Mosaic Virus (TMV) in various in vivo models. researchgate.net Additionally, derivatives have been developed as potent antibacterial agents, particularly against Gram-positive bacteria, including vancomycin-resistant S. aureus. mdpi.com

Table 1: In Vitro Cytotoxic Activity of Selected 2-Aminothiazole Derivatives

| Derivative Type | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazole | H1299 | Human Lung Cancer | 4.89 µM | researchgate.net |

| 4,5,6,7-tetrahydrobenzo[d]thiazole | SHG-44 | Human Glioma | 4.03 µM | researchgate.net |

| Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 | Leukemia | 0.08 µM | nih.gov |

| Podophyllotoxin-thiazole conjugate (46a) | A549 | Lung Cancer | 1.3 µM | nih.gov |

| Podophyllotoxin-thiazole conjugate (46b) | A549 | Lung Cancer | 0.16 µM | nih.gov |

| Podophyllotoxin-thiazole conjugate (46b) | HepG2 | Liver Cancer | 0.13 µM | nih.gov |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | Pancreatic Cancer | 43.08 µM | bohrium.com |

| Thiazole-linked thiourea (B124793) derivative | HS 578T | Breast Cancer | 0.8 µM | mdpi.com |

Promising in vitro results pave the way for in vivo efficacy studies in animal models. A lead compound that showed high in vitro activity against melanoma was found to significantly delay tumor growth in an A375 xenograft mouse model. nih.gov Another potent and selective CDK2 inhibitor, SNS-032, was identified and assessed in both a P388 murine tumor model and an A2780 human ovarian cancer xenograft model before advancing to clinical trials. nih.gov

Early-Stage Toxicity and Safety Profiling

A critical component of preclinical evaluation is the early assessment of a compound's safety and toxicity. The goal is to identify potential liabilities that could halt development. For 2-aminothiazole derivatives, this involves a combination of in vitro cytotoxicity screening against normal, non-cancerous cell lines and in vivo toxicological studies in animals.

Research has shown that certain derivatives possess a desirable therapeutic window, exhibiting potent activity against cancer cells while showing minimal toxicity to normal cells. nih.gov For instance, some compounds were tested against fibroblast cells and showed significantly weaker cytotoxic effects compared to their effects on breast cancer cell lines. researchgate.net This selectivity is a key indicator of a favorable safety profile.

Pharmacokinetic Evaluation in Preclinical Models

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential to determine if it can reach its target tissue in sufficient concentrations and for an adequate duration to exert a therapeutic effect. These evaluations are typically conducted in preclinical animal models such as mice, rats, and dogs.

Several studies on 2-aminothiazole derivatives have reported favorable pharmacokinetic profiles. A lead compound (compound 12), noted for its potent in vitro and in vivo anticancer activity, was also found to possess good pharmacokinetic properties. nih.gov Similarly, a thiazole (B1198619)/thiadiazole carboxamide derivative developed as a c-Met inhibitor exhibited a good PK profile in BALB/c mice. nih.gov The CDK2 inhibitor SNS-032 also underwent pharmacokinetic assessment as part of its preclinical development. nih.gov

Table 2: Summary of Preclinical Pharmacokinetic Findings

| Derivative Class | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| Anticancer 2-aminothiazole (Compound 12) | Not specified | Reported to have good pharmacokinetic profiles. | nih.gov |

| Thiazole/thiadiazole carboxamide (c-Met inhibitor) | BALB/c mice | Exhibited a good pharmacokinetic profile. | nih.gov |

| CDK2 inhibitor (SNS-032) | Not specified | Pharmacokinetic properties were assessed during preclinical development. | nih.gov |

Lead Optimization and Candidate Selection for Further Development

Lead optimization is the iterative process of refining a promising "hit" or "lead" compound into a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties. danaher.comijddd.com This phase relies heavily on understanding the Structure-Activity Relationships (SAR) of the chemical series. patsnap.com SAR analysis involves systematically modifying the chemical structure of the lead compound and observing how these changes affect its biological activity. patsnap.com

For derivatives of this compound, SAR studies have provided crucial insights for rational drug design. Research has shown that different parts of the molecule can be modified to enhance performance. For example, in a series of antitubercular 2-aminothiazoles, the N-2 position of the aminothiazole was found to be highly flexible, and introducing substituted benzoyl groups at this position improved the activity by over 128-fold. nih.gov In contrast, the central thiazole ring and a 2-pyridyl group at the C-4 position were intolerant to modification. nih.gov Other SAR studies on anticancer derivatives found that incorporating 4,5-butylidene and benzylic amines improved cytotoxicity, while adding a methyl group at the C4 or C5 position decreased potency. nih.gov

This process is often guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. danaher.comexcli.de QSAR models can identify key chemical properties that influence biological activity, guiding the design of new, more potent analogues. excli.de

The ultimate goal is the selection of a single compound to advance into formal preclinical and, eventually, clinical development. This decision is based on a comprehensive evaluation of all collected data. The ideal candidate possesses high potency against its intended target, demonstrates selectivity with minimal off-target effects or toxicity, and has a favorable pharmacokinetic profile that supports the intended clinical use. danaher.com Several 2-aminothiazole derivatives have emerged from this process as promising candidates, with some, like the CDK inhibitor SNS-032, progressing into Phase 1 human clinical trials. nih.gov

Table 3: Example of Potency Improvement Through Lead Optimization

| Compound Series | Modification Strategy | Initial Activity | Optimized Activity | Improvement | Reference |

|---|---|---|---|---|---|

| Antitubercular 2-aminothiazoles | Introduction of substituted benzoyl groups at the N-2 position | HTS Hit MIC >3.1 µM | Compound 55 MIC = 0.024 µM | >128-fold | nih.gov |

| Anticancer 2-aminothiazoles | Modification of substituents at C4/C5 positions and on the amino group | IC50 > 10 µM (with C4/C5 methyl) | IC50 = 4.03 µM (with 4,5,6,7-tetrahydrobenzo[d]thiazole) | Significant | nih.govresearchgate.net |